3-Oxopropyl 4-methylbenzene-1-sulfonate
Description
3-Oxopropyl 4-methylbenzene-1-sulfonate is an organic sulfonate ester characterized by a benzene ring substituted with a methyl group at the para-position (C4) and a sulfonate ester group at the ortho-position (C1). The sulfonate group is esterified with a 3-oxopropyl chain (CH₂CH₂CO-), introducing a ketone functionality. Sulfonate esters are widely employed in pharmaceuticals and materials science due to their electrophilic sulfonyl group, which can participate in nucleophilic substitutions.
Properties
CAS No. |
113116-36-2 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
MDBKYHDVMIYSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation reaction can be carried out using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) as the sulfonating agents . The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In an industrial setting, the production of 3-Oxopropyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxopropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonate group can participate in EAS reactions, where electrophiles such as halogens or nitro groups can be introduced to the benzene ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where nucleophiles replace the sulfonate group.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) under controlled temperature conditions.
Nucleophilic Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent and base.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 3-Oxopropyl 4-methylbenzene-1-sulfonate.
Nucleophilic Substitution: Products include substituted benzene derivatives where the sulfonate group is replaced by the nucleophile.
Scientific Research Applications
3-Oxopropyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxopropyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- 4-Methylbenzenesulfonate Derivatives: The methyl group at C4 is a common substituent in sulfonate chemistry. For example, 2-aminoanilinium 4-methylbenzenesulfonate () shares the 4-methylbenzene-sulfonate backbone but exists as an ionic salt with a 2-aminoanilinium cation. This ionic form enhances solubility in polar solvents compared to the neutral ester form of 3-oxopropyl 4-methylbenzene-1-sulfonate .
- Benzene-1,2-diaminium Bis(4-methylbenzene-1-sulfonate) :
This compound features two sulfonate groups complexed with a diaminium cation, highlighting how counterion choice (e.g., ammonium vs. ester) modulates crystal packing and stability .
Ester Group Modifications
- Methyl 4-Methylbenzenesulfonate :
A simpler analogue with a methyl ester group, this compound is a classic alkylating agent. The absence of the 3-oxopropyl chain reduces electrophilicity but improves hydrolytic stability compared to the ketone-containing derivative. - 3-Oxopropyl vs. Other Alkyl Chains :
The ketone in the 3-oxopropyl group distinguishes it from esters with saturated alkyl chains (e.g., ethyl or propyl). This functionality may increase reactivity toward nucleophiles (e.g., amines or hydrides) or enable conjugation via oxime formation.
Functional and Application-Based Comparisons
Physicochemical Properties
Notes:
- The ionic 2-aminoanilinium derivative exhibits higher thermal stability and aqueous solubility due to strong cation–sulfonate interactions .
- The ketone in 3-oxopropyl 4-methylbenzene-1-sulfonate likely reduces crystallinity compared to simpler esters, favoring liquid or amorphous solid states.
Case Study: Role in Albumin-Binding Compounds
describes a procoagulant compound with a 3-oxopropyl group linked to a sulfo-fluorenylamino moiety, emphasizing the versatility of ketone-containing chains in modulating protein interactions .
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